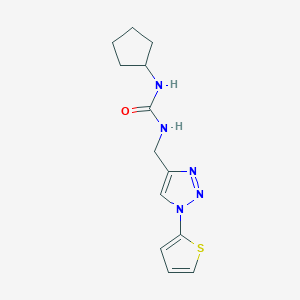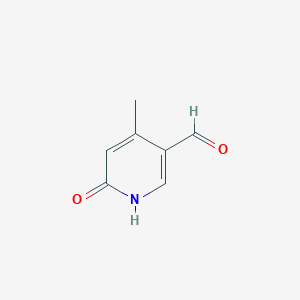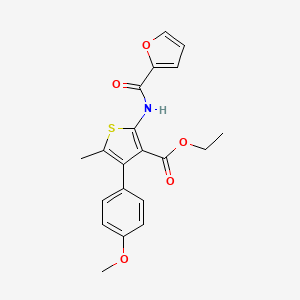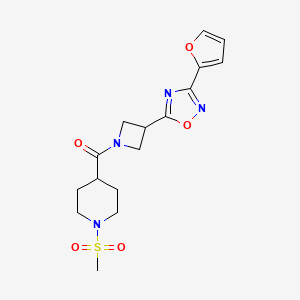![molecular formula C24H26N2O5S B2768867 methyl 2-(3-cyclohexyl-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-5-methylthiophene-3-carboxylate CAS No. 1212252-94-2](/img/structure/B2768867.png)
methyl 2-(3-cyclohexyl-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-5-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves ring opening cyclization of p-aminobenzoic acid with maleic anhydride to yield maleanilic acid, which in turn affords N-arylmaleimide via ring closed cyclization . Azomethine-N-oxides are obtained by condensation of N-arylhydroxylamine with differently substituted benzaldehydes followed by refluxing of N-arylmaleimide with differently substituted azomethine-N-oxides to pyrrolo-isoxazole benzoic acid derivatives as cis- and trans-stereoisomers .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a cyclohexyl group, a phenyl group, a pyrrolo-isoxazole group, and a methylthiophene group. The exact structure would need to be determined through methods such as X-ray crystallography .科学的研究の応用
Synthetic Chemistry and Heterocyclic Compound Development
Synthesis Techniques
A study by Gaywood and Mcnab (2009) highlights the synthetic versatility of related heterocyclic compounds through Flash Vacuum Pyrolysis (FVP), leading to the formation of novel heteroindoxyl and heteroindigotin derivatives. These methodologies provide a basis for the synthesis of complex molecules, including the specified methyl thiophene carboxylate derivative, through manipulation of heterocyclic scaffolds (Gaywood & Mcnab, 2009).
Antimicrobial Activity
Research conducted by Nural et al. (2018) on similar structures, specifically methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, demonstrates their promising antimicrobial properties. Such compounds, derived through cyclization reactions, exhibited significant activity against bacterial and mycobacterial strains, suggesting potential applications in developing new antimycobacterial agents (Nural et al., 2018).
Functionalized Isoxazoles
The creation of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates as discussed by Ruano, Fajardo, and Martín (2005) serves as a scaffold for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles. This illustrates the potential of employing advanced synthetic routes to access a wide array of functionalized heterocycles, which could include derivatives of the compound (Ruano et al., 2005).
Aziridine Esters Development
Alves et al. (2000) explored the use of aromatic nitrogen heterocycles to synthesize novel aziridine esters, demonstrating the alkylating efficiency of these compounds. Such studies are crucial for understanding the chemical behavior of complex molecules, potentially including the synthesis or functionalization of the specified methyl thiophene carboxylate derivative (Alves et al., 2000).
α-Aminopyrrole Derivatives Synthesis
Galenko et al. (2019) developed a methodology for synthesizing methyl 5-aminopyrrole-3-carboxylates, further demonstrating the versatility of isoxazole intermediates in heterocyclic chemistry. This method could potentially be applied or adapted to synthesize analogs of the compound of interest, further expanding its research applications (Galenko et al., 2019).
作用機序
特性
IUPAC Name |
methyl 2-(3-cyclohexyl-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-14-13-17(24(29)30-2)23(32-14)25-21(27)18-19(15-9-5-3-6-10-15)26(31-20(18)22(25)28)16-11-7-4-8-12-16/h4,7-8,11-13,15,18-20H,3,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVKHQKSXSTCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5CCCCC5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2768784.png)

![3-Cyclopropyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2768788.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2768792.png)

![2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2768795.png)
![3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2768798.png)
![5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2768800.png)

![1-methyl-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2768804.png)

![N-benzyl-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2768807.png)